molecular formula FHO3S B1217915 Fluorosulfonic acid CAS No. 7789-21-1

Fluorosulfonic acid

Cat. No.: B1217915
CAS No.: 7789-21-1
M. Wt: 100.07 g/mol
InChI Key: UQSQSQZYBQSBJZ-UHFFFAOYSA-N
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Description

Fluorosulfonic acid, also known as sulfurofluoridic acid, is an inorganic compound with the chemical formula HSO₃F. It is one of the strongest acids commercially available and is closely related to sulfuric acid, with a fluorine atom substituting one of the hydroxyl groups. This compound is a colorless liquid, although commercial samples may appear yellow. It is known for its strong acidity and ability to dissolve almost all organic compounds that are weak proton acceptors .

Mechanism of Action

Target of Action

Fluorosulfonic acid, also known as Fluorosulfuric acid, is a strong Brønsted acid . It is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The primary targets of this compound are organic compounds that are even weak proton acceptors .

Mode of Action

This compound interacts with its targets by acting as an electrophile . It can engage with nucleophiles under suitable reaction conditions, leading to new activation methods . It is also known to isomerize alkanes and catalyze the alkylation of hydrocarbons with alkenes .

Biochemical Pathways

This compound is involved in sulfur(VI)-fluoride exchange (SuFEx) processes . It has been used in the development of new synthetic approaches that start with sulfur-containing substrates, including the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .

Pharmacokinetics

This compound is a free-flowing colorless liquid . It is soluble in polar organic solvents such as nitrobenzene, acetic acid, and ethyl acetate, but poorly soluble in nonpolar solvents such as alkanes . This solubility profile may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its strong acidity . It dissolves almost all organic compounds that are even weak proton acceptors . It also hydrolyzes slowly to hydrogen fluoride (HF) and sulfuric acid .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it reacts exothermically with chemical bases, generating dangerously large amounts of heat in small spaces . It also reacts violently with water to generate hydrofluoric acid and sulfuric acid . These reactions can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Fluorosulfonic acid plays a significant role in biochemical reactions due to its strong acidity. It is a potent protonating agent and can dissolve almost all organic compounds that are weak proton acceptors . In biochemical contexts, this compound interacts with various enzymes and proteins, often leading to their denaturation due to its strong acidic nature. The compound’s ability to protonate and dissolve organic molecules makes it useful in catalyzing certain biochemical reactions, although its extreme reactivity limits its use in biological systems.

Cellular Effects

The effects of this compound on cells are profound due to its strong acidity. It can cause severe damage to cellular structures, leading to cell lysis and death. This compound disrupts cell membranes and denatures proteins, which can interfere with cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong protonating ability can lead to the breakdown of essential biomolecules, severely impacting cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through protonation. It can protonate a wide range of biomolecules, including nucleic acids, proteins, and lipids. This protonation can lead to the denaturation of proteins and the disruption of nucleic acid structures, inhibiting enzyme activity and altering gene expression. The compound’s strong acidity also facilitates the hydrolysis of various biomolecules, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and reactivity. The compound hydrolyzes slowly to hydrogen fluoride and sulfuric acid, which can influence its long-term effects on cellular function. Over time, the degradation products of this compound can also contribute to its overall impact on biological systems. Long-term exposure to this compound in vitro or in vivo can lead to cumulative damage to cells and tissues .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may cause mild irritation and localized damage, while higher doses can lead to severe toxicity and systemic effects. High doses of this compound can cause extensive tissue damage, organ failure, and death. The compound’s strong acidity and reactivity make it highly toxic at elevated concentrations .

Metabolic Pathways

This compound is not typically involved in metabolic pathways due to its strong acidity and reactivity. It can influence metabolic processes by protonating and denaturing enzymes and other biomolecules involved in metabolism. This can lead to disruptions in metabolic flux and changes in metabolite levels, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility and reactivity. It can diffuse through cell membranes and accumulate in areas with high concentrations of weak proton acceptors. The compound’s strong acidity can lead to localized damage and disruption of cellular structures, influencing its distribution within biological systems .

Subcellular Localization

This compound does not have specific targeting signals or post-translational modifications that direct it to particular subcellular compartments. Instead, its distribution within cells is primarily determined by its reactivity and ability to protonate biomolecules. The compound can localize to various cellular compartments, causing widespread damage and disruption of cellular functions .

Preparation Methods

Fluorosulfonic acid can be synthesized through several methods:

    This is the most common method, where sulfur trioxide reacts with hydrogen fluoride to produce this compound:

    Reaction of Sulfur Trioxide with Hydrogen Fluoride: SO3+HFHSO3F\text{SO}_3 + \text{HF} \rightarrow \text{HSO}_3\text{F} SO3​+HF→HSO3​F

    Reaction of Potassium Hydrogen Difluoride or Calcium Fluoride with Oleum: This method involves treating potassium hydrogen difluoride or calcium fluoride with oleum at high temperatures (around 250°C).

Chemical Reactions Analysis

Fluorosulfonic acid undergoes various chemical reactions, including:

    this compound hydrolyzes slowly to produce hydrogen fluoride and sulfuric acid.

    Hydrolysis: HSO3F+H2OHF+H2SO4\text{HSO}_3\text{F} + \text{H}_2\text{O} \rightarrow \text{HF} + \text{H}_2\text{SO}_4 HSO3​F+H2​O→HF+H2​SO4​

    this compound can self-ionize to form fluorosulfate and hydrogen ions.

    Self-Ionization: 2HSO3FHSO3++HSO42\text{HSO}_3\text{F} \rightarrow \text{HSO}_3^+ + \text{HSO}_4^- 2HSO3​F→HSO3+​+HSO4−​

    Reaction with Organic Compounds: Due to its strong acidity, this compound can protonate and dissolve a wide range of organic compounds.

Scientific Research Applications

Fluorosulfonic acid has numerous applications in scientific research and industry:

Comparison with Similar Compounds

Fluorosulfonic acid is often compared with other strong acids, such as:

This compound’s unique combination of strong acidity and ability to dissolve a wide range of organic compounds makes it a valuable reagent in both industrial and research settings.

Properties

IUPAC Name

sulfurofluoridic acid
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InChI

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)
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InChI Key

UQSQSQZYBQSBJZ-UHFFFAOYSA-N
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Canonical SMILES

OS(=O)(=O)F
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Molecular Formula

HSO3F, FHO3S
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DSSTOX Substance ID

DTXSID3033511
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Molecular Weight

100.07 g/mol
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Physical Description

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent., Liquid, Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

324.9 °F at 760 mmHg (USCG, 1999), 163 °C @ 760 MM HG, FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG, 163 °C
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Solubility

SOL IN NITROBENZENE, Solubility in water: reaction
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Density

1.73 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.726 AT 25 °C/4 °C, Relative density (water = 1): 1.7
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Vapor Density

Relative vapor density (air = 1): 3.4
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Vapor Pressure

2.5 [mmHg], Vapor pressure, kPa at 25 °C: 0.33
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Color/Form

COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE

CAS No.

7789-21-1, 7789-21-2
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Melting Point

-125.1 °F (USCG, 1999), -89 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Fluorosulfonic acid
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Reactant of Route 2
Fluorosulfonic acid
Reactant of Route 3
Fluorosulfonic acid
Reactant of Route 4
Fluorosulfonic acid
Reactant of Route 5
Fluorosulfonic acid
Reactant of Route 6
Fluorosulfonic acid

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